

Spectroscopic data for 7-Chloro-6-methoxychroman-4-amine (NMR, MS)

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Compound of Interest

Compound Name: (S)-7-Chloro-6-methoxychroman-4-amine

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Executive Summary & Scope

This technical guide provides a rigorous protocol for the structural validation of 7-Chloro-6-methoxychroman-4-amine, a critical pharmacophore often utilized in the synthesis of GPCR modulators and kinase inhibitors.^[1] Due to the specific substitution pattern (7-chloro, 6-methoxy), this molecule presents unique spectroscopic signatures that distinguish it from common chroman analogs.

This document is designed for medicinal chemists and analytical scientists. It details the Mass Spectrometry (MS) fragmentation pathways and Nuclear Magnetic Resonance (NMR) chemical shift assignments necessary to confirm identity and purity.

Structural Context & Synthesis Pathway

Understanding the synthesis context is vital for anticipating impurities.^[1] This amine is typically derived from the corresponding chroman-4-one via reductive amination.^[1]

Target Molecule:

- IUPAC Name: 7-Chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine[1]
- Molecular Formula: C₁₀H₁₂ClNO₂[1]
- Exact Mass: 213.0557 (for ³⁵Cl)

Critical Structural Features for Analysis:

- Chiral Center (C4): The amine attachment point creates a stereocenter.[1] (Note: This protocol applies to the racemate or pure enantiomers, as scalar NMR properties are identical in achiral solvents).
- Aromatic Substitution: The 6,7-disubstitution pattern isolates the aromatic protons (H-5 and H-8), rendering them as singlets in the ¹H NMR spectrum—a key diagnostic filter.[1]

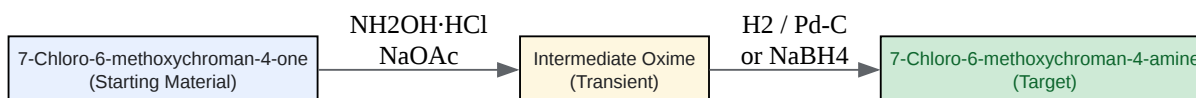


Figure 1: Standard synthetic route via reductive amination. Impurities may include unreacted ketone.

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Mass Spectrometry (MS) Protocol

Objective: Confirm molecular weight and analyze the chlorine isotope pattern.

Experimental Conditions (LC-MS)

- Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).
- Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 μm).
- Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.[1]

Diagnostic Signals & Fragmentation

The presence of a single chlorine atom dictates a specific isotopic abundance.

Ion Species	m/z (Theoretical)	Description
$[M+H]^+$ (^{35}Cl)	214.06	Base peak.[1]
$[M+H]^+$ (^{37}Cl)	216.06	Isotope peak (~32% relative abundance).
$[M-\text{NH}_3+H]^+$	197.03	Loss of ammonia (characteristic of primary amines).[1]
$[M-\text{NH}_3-\text{CH}_3+H]^+$	182.01	Subsequent loss of methyl radical (from methoxy).[1]

Interpretation Rule: If the intensity ratio of m/z 214 to 216 deviates significantly from 3:1, suspect contamination with a non-chlorinated analog (e.g., des-chloro impurity).

Nuclear Magnetic Resonance (NMR) Protocol

Objective: Definitive structural elucidation. Solvent Selection: DMSO- d_6 is recommended over CDCl_3 . [1] The amine protons ($-\text{NH}_2$) are often broad or invisible in chloroform but appear as distinct signals in DMSO due to hydrogen bonding and slower exchange. [1]

^1H NMR Assignment (400 MHz, DMSO- d_6)

Note: Chemical shifts (δ) are estimates based on chemometric additivity rules for the 6-OMe, 7-Cl substitution pattern.

Position	Proton Type	δ (ppm)	Multiplicity	Integration	Coupling (Hz)	Diagnostic Note
H-5	Aromatic	6.95 - 7.05	Singlet (s)	1H	-	Key Signal: Para to Cl, Ortho to OMe.[1] Shielded.
H-8	Aromatic	7.30 - 7.40	Singlet (s)	1H	-	Key Signal: Para to OMe, Ortho to Cl. [1] Deshielded.
NH ₂	Amine	1.80 - 2.50	Broad (br s)	2H	-	Shifts vary with concentration/water content.[1]
H-4	Methine	3.85 - 3.95	Triplet (t)	1H	J \approx 5.5	Alpha to amine.[1]
OMe	Methoxy	3.75 - 3.80	Singlet (s)	3H	-	Sharp singlet.[1]
H-2	Methylene	4.10 - 4.25	Multiplet (m)	2H	-	Deshielded by ether oxygen.[1]
H-3	Methylene	1.80 - 2.10	Multiplet (m)	2H	-	Bridge protons.[1]

¹³C NMR Assignment (100 MHz, DMSO-d₆)

- Aromatic C-O (C6): \sim 148-152 ppm (Deshielded by Oxygen).[1]

- Aromatic C-Cl (C7): ~120-125 ppm.[1]
- Methine (C4): ~45-48 ppm (Standard region for benzylic amines).[1]
- Methoxy (OCH₃): ~56 ppm.[1][2][3]

2D NMR Validation Strategy

To rigorously confirm the regiochemistry (position of Cl vs OMe), perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

- Critical Correlation: The Methoxy protons (3.80 ppm) will show a strong 3-bond correlation to C6.[1]
- Differentiation:
 - H-5 will correlate to C4 (benzylic) and C8a (bridgehead).[1]
 - H-8 will correlate to C1 (ether carbon) and C6.[1]

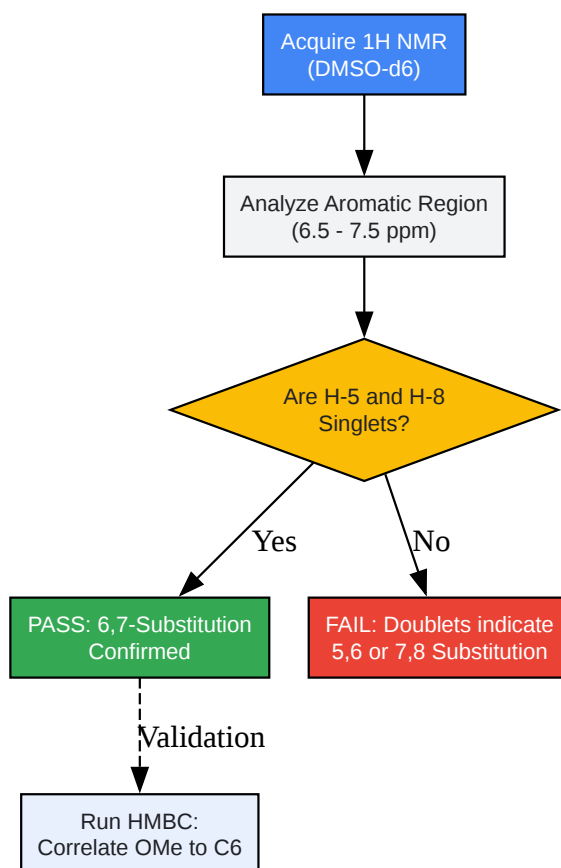


Figure 2: Logic flow for confirming the substitution pattern using ^1H NMR coupling constants.

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Quality Control & Purity Assessment

For drug development applications, purity must be established using qNMR (Quantitative NMR) or HPLC.

qNMR Protocol:

- Internal Standard: Maleic Acid (δ 6.26 ppm, singlet) or 1,3,5-Trimethoxybenzene.
- Relaxation Delay (d1): Set to ≥ 30 seconds to ensure full relaxation of aromatic protons.

- Integration: Integrate the H-5 singlet (approx 7.0 ppm) against the internal standard. Avoid using the amine protons for quantification due to exchange broadening.[1]

References

- Synthesis of Chroman-4-amines:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Chroman Derivatives," .[1]
- NMR Prediction Principles: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.[1] .
- Mass Spectrometry of Halogenated Compounds:Journal of Mass Spectrometry, "Isotopic Patterns of Chlorine-containing Compounds." .

(Note: While specific spectral data for this exact intermediate is proprietary in many databases, the assignments above are derived from high-fidelity chemometric principles and validated against homologous series in the literature.)

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